4-ethoxy-N-(2-oxothiolan-3-yl)benzamide
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Overview
Description
4-ethoxy-N-(2-oxothiolan-3-yl)benzamide is an organic compound with the molecular formula C12H13NO3S It is a benzamide derivative, which means it contains a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-oxothiolan-3-yl)benzamide typically involves the condensation of 4-ethoxybenzoic acid with 2-oxothiolan-3-ylamine. The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the process. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is efficient, eco-friendly, and provides high yields.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-oxothiolan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-N-(2-oxothiolan-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-oxothiolan-3-yl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide
- 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide
- 4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
4-ethoxy-N-(2-oxothiolan-3-yl)benzamide is unique due to the presence of the 2-oxothiolan-3-yl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications .
Properties
Molecular Formula |
C13H15NO3S |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
4-ethoxy-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C13H15NO3S/c1-2-17-10-5-3-9(4-6-10)12(15)14-11-7-8-18-13(11)16/h3-6,11H,2,7-8H2,1H3,(H,14,15) |
InChI Key |
ZXGNMRANGFDLJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CCSC2=O |
Origin of Product |
United States |
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